molecular formula C19H21N3O4S2 B2412348 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 865160-63-0

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

Cat. No.: B2412348
CAS No.: 865160-63-0
M. Wt: 419.51
InChI Key: CRCXBYVRLKFZLZ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a novel compound belonging to the benzothiazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A benzothiazole moiety which is known for various biological activities.
  • A sulfamoyl group that enhances pharmacological properties.
  • A (Z)-configuration indicating specific spatial arrangements crucial for its biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The sulfonamide component is particularly significant as it is known to inhibit bacterial folate synthesis, which is essential for bacterial growth. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with moderate antibacterial activity reported in studies .

Anticancer Potential

Computational predictions suggest potential anticancer activity, targeting pathways involved in tumor growth and proliferation. Molecular docking studies have indicated that this compound may effectively bind to enzymes associated with metabolic pathways related to cancer, enhancing its profile as a lead compound for anticancer drug development .

The mechanism of action for this compound is multifaceted:

  • Inhibition of Enzymatic Pathways : The sulfamoyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : The nitrofuran moiety can generate ROS upon metabolic activation, leading to oxidative stress and cellular damage, which is a common mechanism exploited in anticancer therapies .

Structure-Activity Relationships (SAR)

The SAR of related compounds indicates that structural modifications can significantly impact biological activity. For instance:

  • The presence of electronegative substituents on the phenyl moiety has been linked to enhanced antifungal activity due to increased lipophilicity and interaction with target sites .

Comparative Table of Biological Activities

CompoundActivity TypeTarget OrganismsIC50/Effectiveness
This compoundAntibacterialStaphylococcus aureus, E. coliModerate
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) derivativesAntifungalCandida albicans, C. parapsilosisMIC 50 = 1.23 μg/mL
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)AnticancerVarious cancer cell linesPredicted efficacy through molecular docking

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of the compound exhibited moderate antibacterial activity against common pathogens. Further exploration into the specific mechanisms revealed potential pathways for development into effective antibiotics .
  • Antifungal Activity Assessment : In vitro testing showed that certain derivatives inhibited ergosterol synthesis in fungal cells, comparable to established antifungal agents like ketoconazole. This suggests a promising avenue for developing new antifungal treatments .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-26-12-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-7-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCXBYVRLKFZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.